molecular formula C8H10N2O3 B1298353 1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde CAS No. 23941-84-6

1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

Cat. No.: B1298353
CAS No.: 23941-84-6
M. Wt: 182.18 g/mol
InChI Key: VNXFLIBHSUIVBO-UHFFFAOYSA-N
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Description

1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Analogs and Derivatives

1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde and its analogs are synthesized for various scientific applications. For instance, Petersen, Pedersen, and Nielsen (2001) synthesized an analog of MKC-442, a potent inhibitor of HIV-1 reverse transcriptase, using this compound (Petersen, Pedersen, & Nielsen, 2001). Similarly, Harutyunyan (2014) reported the synthesis of bisarylmethyl-substituted pyrimidines using this compound, demonstrating its utility in creating diverse chemical structures (Harutyunyan, 2014).

Crystal Structure Analysis

The crystal structure of derivatives of this compound has been studied to understand their molecular interactions. Portalone and Colapietro (2007) investigated the crystal structure of an amino-oxo tautomer of 5-formyluracil, a derivative of this compound, highlighting the unique syn conformation stabilized by supramolecular interactions (Portalone & Colapietro, 2007).

Condensation Reactions

Bobál et al. (1995) described condensation reactions of this compound with acid derivatives containing an active methylene group. The study provided insights into the stereochemistry of the products, indicating the compound's reactivity and potential for diverse chemical reactions (Bobál et al., 1995).

Thermal Stability Studies

Salih and Al-Sammerrai (1986) studied the thermal stability of 6-substituted derivatives of this compound, providing information on their thermal decomposition patterns. This research is crucial for understanding the stability and safe handling of these compounds (Salih & Al-Sammerrai, 1986).

Potential Medicinal Applications

The derivatives of this compound have been explored for their potential medicinal applications. For instance, Jung et al. (2001) synthesized derivatives as bioisosteric congeners of arecoline, a muscarinic agonist, for potential treatment of Alzheimer's disease (Jung et al., 2001).

Safety and Hazards

Specific safety and hazard information for this compound may be available from Material Safety Data Sheets (MSDS) provided by chemical suppliers .

Properties

IUPAC Name

1,3,4-trimethyl-2,6-dioxopyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-6(4-11)7(12)10(3)8(13)9(5)2/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXFLIBHSUIVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70946764
Record name 1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70946764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23941-84-6
Record name 1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70946764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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